![molecular formula C17H18N2O2 B2633114 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole CAS No. 1225168-27-3](/img/structure/B2633114.png)
2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metaxalone is a white to almost white, odorless crystalline powder . It is freely soluble in chloroform, soluble in methanol and in 96% ethanol, but practically insoluble in ether or water .
Molecular Structure Analysis
The empirical formula of Metaxalone is C12H15NO3, which corresponds to a molecular weight of 221.25 .
Physical And Chemical Properties Analysis
Metaxalone is a white to almost white, odorless crystalline powder . It is freely soluble in chloroform, soluble in methanol and in 96% ethanol, but practically insoluble in ether or water .
科学的研究の応用
Synthesis and Pharmaceutical Implications
A review focused on novel synthesis methods of omeprazole, a proton pump inhibitor chemically related to benzimidazoles, highlights various pharmaceutical impurities and presents new synthesis processes that could potentially apply to derivatives of 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole. This includes the study of sulfone N-oxide formation through incomplete oxidation, which can lead to novel impurities and improved yields in pharmaceutical applications (Saini et al., 2019).
Biological Activities of Benzimidazole Derivatives
The broad spectrum of pharmacological activities of benzimidazole derivatives, including antimicrobial, antiviral, antidiabetic, anti-cancer, and proton pump inhibiting effects, underscores their significance in medicinal chemistry. The versatility of benzimidazole compounds, through modifications to their structure, has led to the development of new therapeutic agents with enhanced efficacy and lower toxicity (Vasuki et al., 2021).
Benzimidazole Fungicides and Anthelmintics
The application of benzimidazole derivatives in agriculture and veterinary medicine as fungicides and anthelmintics is well documented. These compounds act by inhibiting microtubule assembly, a mechanism that has been extensively researched. This research not only provides insights into their mode of action but also supports the development of benzimidazole-based tools for studying cell biology and molecular genetics (Davidse, 1986).
Therapeutic Potential in Cancer Treatment
Recent reviews of benzimidazole hybrids as anticancer agents highlight their potential through various mechanisms, including DNA intercalation, enzyme inhibition, and tubulin assembly disruption. These studies indicate the critical role of benzimidazole derivatives in developing targeted cancer therapies, emphasizing the need for novel compounds with improved selectivity and potency (Akhtar et al., 2019).
作用機序
Target of Action
It is suggested that its action may be due to general central nervous system depression .
Mode of Action
Its mode of action is likely related to its ability to depress the central nervous system .
Pharmacokinetics
The pharmacokinetics of 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole have been evaluated in healthy adult volunteers . Peak plasma concentrations occur approximately 3 hours after an oral dose under fasted conditions . The compound’s concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours . Doubling the dose results in a roughly proportional increase in exposure as indicated by peak plasma concentrations and area under the curve .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole. For instance, the presence of a high fat meal at the time of drug administration can increase peak plasma concentrations by 177.5% and increase the area under the curve by 123.5% and 115.4%, respectively . Time-to-peak concentration is also delayed and terminal half-life is decreased under fed conditions compared to fasted .
特性
IUPAC Name |
2-[(3,5-dimethylphenoxy)methyl]-6-methoxy-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-6-12(2)8-14(7-11)21-10-17-18-15-5-4-13(20-3)9-16(15)19-17/h4-9H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZPOSLDTPWWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC3=C(N2)C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。